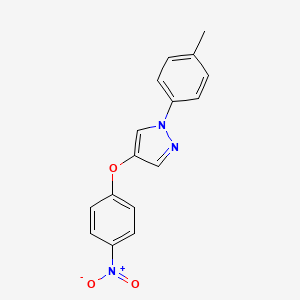
5-Iodo-3,6-dimethylpyridin-2(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Iodo-3,6-dimethylpyridin-2(1H)-one is a heterocyclic compound that belongs to the class of 2-pyridones. This compound is characterized by the presence of iodine at the 5th position and methyl groups at the 3rd and 6th positions on the pyridone ring. The unique structure of this compound makes it an interesting subject for research in various scientific fields, including chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Iodo-3,6-dimethylpyridin-2(1H)-one can be achieved through several synthetic routes. One common method involves the iodination of 3,6-dimethyl-2-pyridone using iodine or an iodine-containing reagent under specific reaction conditions. The reaction typically requires a solvent such as acetic acid or chloroform and may be catalyzed by a base like potassium carbonate.
Another approach involves the cyclization of appropriate precursors, such as 3,6-dimethyl-2-pyridone derivatives, in the presence of an iodine source. This method may involve the use of palladium catalysts and microwave irradiation to achieve high yields .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high efficiency and yield. The process may include continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reagent concentrations.
Analyse Chemischer Reaktionen
Types of Reactions
5-Iodo-3,6-dimethylpyridin-2(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions may involve the removal of the iodine atom or the reduction of the pyridone ring.
Substitution: The iodine atom at the 5th position can be substituted with other functional groups, such as amino, hydroxyl, or alkyl groups, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium azide (NaN3), sodium methoxide (NaOMe), or amines.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce various substituted pyridone derivatives.
Wissenschaftliche Forschungsanwendungen
5-Iodo-3,6-dimethylpyridin-2(1H)-one has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: It serves as a probe for studying biological processes and interactions, particularly those involving iodine-containing compounds.
Medicine: Research into potential therapeutic applications, such as anticancer or antimicrobial agents, is ongoing.
Wirkmechanismus
The mechanism of action of 5-Iodo-3,6-dimethylpyridin-2(1H)-one involves its interaction with specific molecular targets and pathways. The iodine atom in the compound may play a crucial role in its biological activity, potentially through the formation of reactive intermediates or by facilitating binding to target proteins. The exact molecular targets and pathways involved are subjects of ongoing research.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Pyridone: The parent compound of 5-Iodo-3,6-dimethylpyridin-2(1H)-one, lacking the iodine and methyl groups.
3,5-Dimethyl-2-Pyridone: Similar structure but without the iodine atom.
5-Iodo-2-Pyridone: Contains the iodine atom but lacks the methyl groups.
Uniqueness
This compound is unique due to the presence of both iodine and methyl groups, which confer distinct chemical and biological properties
Eigenschaften
Molekularformel |
C7H8INO |
|---|---|
Molekulargewicht |
249.05 g/mol |
IUPAC-Name |
5-iodo-3,6-dimethyl-1H-pyridin-2-one |
InChI |
InChI=1S/C7H8INO/c1-4-3-6(8)5(2)9-7(4)10/h3H,1-2H3,(H,9,10) |
InChI-Schlüssel |
XTTFLIKXWAIWSV-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(NC1=O)C)I |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![4-bromo-8-fluoro-N-methyl-5H-pyrido[4,3-b]indol-1-amine](/img/structure/B8359276.png)


![2-Bromo-4-methoxy-thieno[3,2-c]pyridine](/img/structure/B8359309.png)

![[4-(4-Chloro-benzenesulfonyl)-3-methyl-thiophen-2-yl]-methanol](/img/structure/B8359324.png)
![3-[2-Phenylethoxy]propanethiol](/img/structure/B8359332.png)



